

The Discovery and Synthesis of UK-240455: A Technical Guide

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Compound of Interest

Compound Name: UK-240455

Cat. No.: B3420219

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Introduction

UK-240455 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site. Developed by Pfizer, this quinoxalinedione derivative was investigated for its therapeutic potential in the treatment of acute neurodegenerative disorders, such as stroke. Excitatory amino acid receptors, particularly the NMDA receptor, play a crucial role in the pathophysiology of neuronal injury following ischemic events. Excessive activation of these receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events. **UK-240455** was designed to mitigate this excitotoxicity by blocking the glycine site, which is essential for the activation of the NMDA receptor by glutamate. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **UK-240455**.

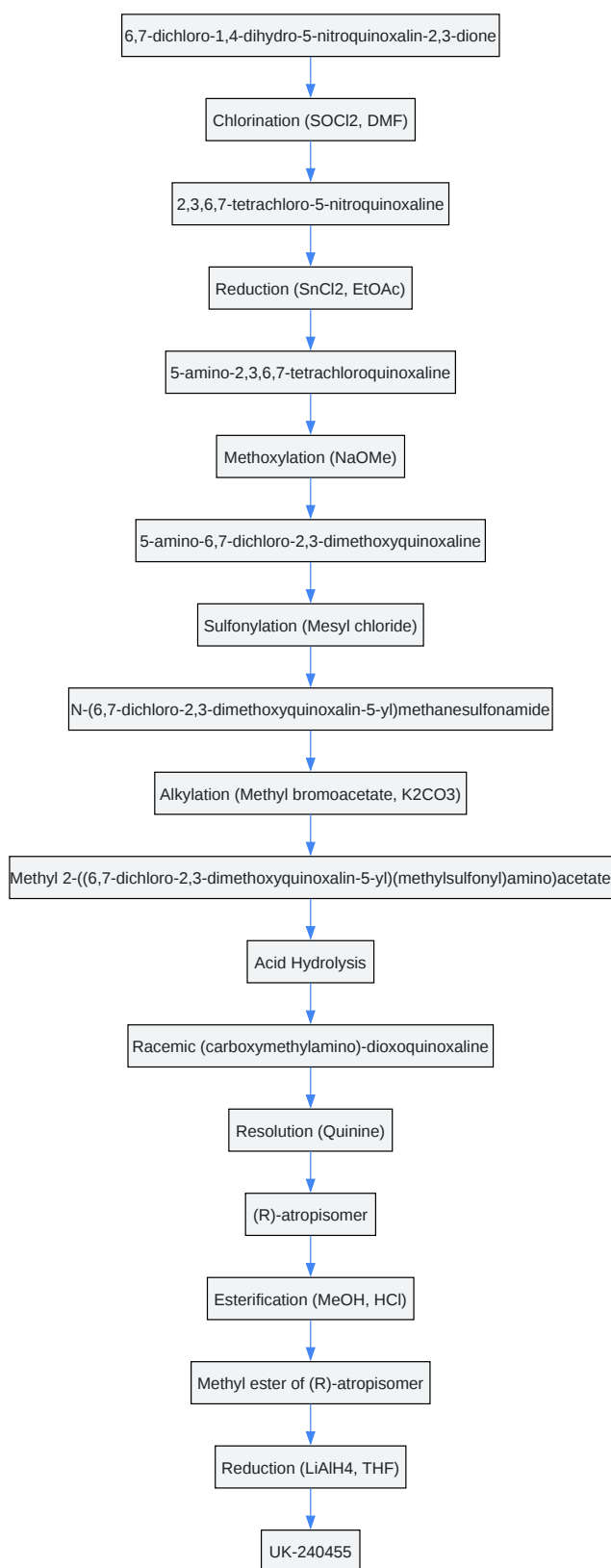
Discovery and Rationale

The development of **UK-240455** emerged from structure-activity relationship (SAR) studies of quinoxalinediones as NMDA receptor antagonists. The core rationale was to design a compound with high affinity and selectivity for the glycine site of the NMDA receptor, coupled with favorable pharmacokinetic properties to ensure adequate brain penetration. **UK-240455** is an atropoisomer, with its specific stereochemistry being crucial for its biological activity. It is the (+)-enantiomer of 6,7-dichloro-5-[N-(2-hydroxyethyl)methanesulphonamido]-2,3(1H,4H)-quinoxalinedione.

Synthesis of UK-240455

The synthesis of **UK-240455** is a multi-step process starting from 6,7-dichloro-1,4-dihydro-5-nitroquinoxalin-2,3-dione. The key steps involve reduction of the nitro group, sulfonylation, alkylation, and resolution of the resulting atropisomers.

Synthetic Workflow



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Synthetic pathway for **UK-240455**.

Experimental Protocols

Step 1: Synthesis of 2,3,6,7-tetrachloro-5-nitroquinoxaline 6,7-dichloro-1,4-dihydro-5-nitroquinoxalin-2,3-dione is treated with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) and heated to reflux. After cooling, the excess thionyl chloride is removed under reduced pressure, and the crude product is purified.

Step 2: Synthesis of 5-amino-2,3,6,7-tetrachloroquinoxaline The nitro group of 2,3,6,7-tetrachloro-5-nitroquinoxaline is reduced to an amine using stannous chloride (SnCl_2) in ethyl acetate (EtOAc) at room temperature. The reaction mixture is then neutralized, and the product is extracted and purified.

Step 3: Synthesis of 5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline The tetrachloroquinoxaline derivative is treated with sodium methoxide (NaOMe) in methanol. The reaction selectively replaces the chlorine atoms at the 2 and 3 positions with methoxy groups.

Step 4: Synthesis of N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulfonamide The amino group is sulfonated using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine.

Step 5: Synthesis of Methyl 2-((6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)(methylsulfonyl)amino)acetate The resulting sulfonamide is alkylated with methyl bromoacetate using a base like potassium carbonate (K_2CO_3) in a suitable solvent such as acetone or DMF.

Step 6: Synthesis of Racemic (carboxymethylamino)-dioxoquinoxaline The methyl ester and the methoxy groups are hydrolyzed under acidic conditions (e.g., concentrated HCl) to yield the racemic carboxylic acid derivative of the quinoxalinedione.

Step 7: Resolution of Atropisomers The racemic mixture is resolved by fractional crystallization using a chiral resolving agent, such as quinine. The desired (R)-atropisomer is isolated as a salt.

Step 8: Synthesis of the Methyl ester of the (R)-atropisomer The resolved carboxylic acid is re-esterified by treatment with methanolic HCl.

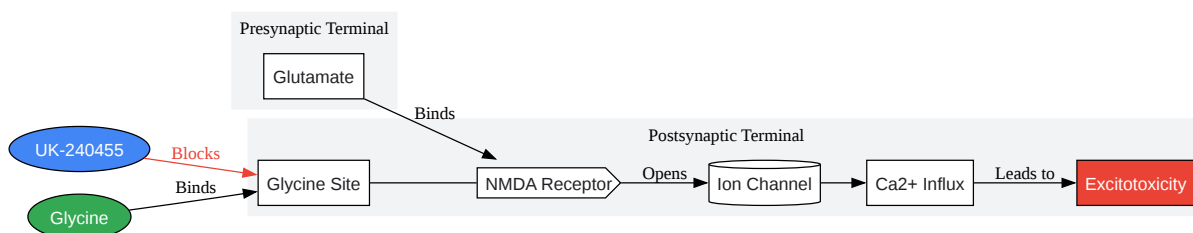
Step 9: Synthesis of **UK-240455** The final step involves the reduction of the methyl ester to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH_4) in

an anhydrous solvent such as tetrahydrofuran (THF).

Biological Activity

UK-240455 is a potent and selective antagonist at the glycine site of the NMDA receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies.

Signaling Pathway



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Mechanism of action of **UK-240455** at the NMDA receptor.

In Vitro Activity

The primary in vitro assay used to characterize **UK-240455** is a radioligand binding assay to determine its affinity for the NMDA receptor glycine site.

Experimental Protocol: [³H]-L-689,560 Binding Assay

- Source: Rat brain membranes.
- Radioligand: [³H]-L-689,560, a selective glycine site antagonist.
- Procedure:

- Thoroughly washed rat brain membrane protein is incubated with a fixed concentration of [³H]-L-689,560.
- Increasing concentrations of the test compound (**UK-240455**) are added to the incubation mixture.
- The mixture is incubated for 90 minutes in a tris-acetate buffer.
- The bound and free radioligand are separated by rapid filtration.
- The amount of bound radioactivity is quantified by liquid scintillation counting.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

In Vivo Activity

The in vivo efficacy of **UK-240455** was assessed in animal models of NMDA receptor activation. A key model is the NMDA-induced hyperlocomotion test in mice.

Experimental Protocol: NMDA-Induced Hyperlocomotion in Mice

- Animals: Male ddY mice.
- Procedure:
 - Mice are habituated to the testing environment (e.g., an open-field arena).
 - A sub-convulsive dose of NMDA is administered to induce hyperlocomotion.
 - The test compound (**UK-240455**) is administered prior to the NMDA challenge.
 - Locomotor activity is recorded and quantified using an automated activity monitoring system.
 - The ability of **UK-240455** to attenuate the NMDA-induced increase in locomotor activity is measured.

Data Presentation

In Vitro and In Vivo Pharmacological Data

Parameter	Species	Value
IC ₅₀ (NMDA Glycine Site)	Rat	Data not publicly available
Inhibition of NMDA-induced hyperlocomotion	Mouse	Effective at non-sedating doses

Pharmacokinetic Parameters

Parameter	Rat	Dog	Human
Clearance (mL/min/kg)	12	13	6
Volume of Distribution (L/kg)	0.4	0.8	0.5
Elimination Half-life (h)	0.4	1.4	1.1
Plasma Protein Binding (%)	97	-	-
CSF/Plasma Ratio (%)	4.3	-	-

Conclusion

UK-240455 is a well-characterized, potent, and selective NMDA receptor glycine site antagonist that demonstrated promising preclinical activity. The synthetic route is well-defined, leading to the specific, active atropoisomer. While it showed good blood-brain barrier permeability and efficacy in animal models, its clinical development for stroke did not proceed to market. This technical guide provides a detailed overview of the discovery and synthesis of **UK-240455**, intended to serve as a valuable resource for researchers in the field of neuropharmacology and medicinal chemistry.

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